N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide
Description
Properties
CAS No. |
76838-57-8 |
|---|---|
Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(3-phenylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16N2OS/c23-19(16-10-5-2-6-11-16)22-20(24)21-18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H,(H2,21,22,23,24) |
InChI Key |
GERGQEWDJQXHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Biphenyl-3-amine is synthesized via palladium-catalyzed coupling of 3-bromoaniline with aryl boronic acids. For example, 3-iodoaniline reacts with 4-chlorophenylboronic acid in the presence of Pd(dppf)Cl₂ and Na₂CO₃, yielding 4'-chloro-2-nitrobiphenyl intermediates. Subsequent reduction using Pd/C under hydrogen atmosphere (1–2 atm) produces biphenyl-3-amine in 65–82% yields.
Reductive Amination
Alternative methods involve nitro group reduction. For instance, 3-nitro-[1,1'-biphenyl] is treated with LiAlH₄ or catalytic hydrogenation, achieving >90% conversion to the amine. This route avoids halogenated precursors but requires careful control of reducing conditions to prevent over-reduction.
Preparation of Benzoyl Isothiocyanate
Benzoyl isothiocyanate serves as the acylating agent. Modern protocols favor one-pot generation to avoid isolation of this moisture-sensitive intermediate:
One-Pot Isothiocyanate Formation
Benzoyl chloride reacts with ammonium thiocyanate (1:2 molar ratio) in anhydrous acetonitrile at 20–30°C, forming benzoyl isothiocyanate within 5 minutes. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance yields by 35% compared to acetone-based systems.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Benzoyl chloride | 1 equiv | Acyl donor |
| NH₄SCN | 2 equiv | Thiocyanate source |
| Acetonitrile | 10 mL/mmol | Solvent |
| TBAB | 0.1 equiv | Catalyst |
Formation of Acyl Thiourea
The target compound is synthesized via nucleophilic addition of biphenyl-3-amine to benzoyl isothiocyanate:
One-Pot Procedure
In situ-generated benzoyl isothiocyanate reacts with biphenyl-3-amine (1:1 molar ratio) in acetonitrile at 25°C for 3–4 hours. The reaction proceeds via a thiophilic attack mechanism, yielding N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide in 82–89% yield after silica gel chromatography.
Optimized Parameters
Two-Step Isolation Method
For analytical purposes, benzoyl isothiocyanate is isolated before amine addition. The intermediate is precipitated by cooling the reaction mixture to 0°C, then filtered and dried under vacuum. This method achieves 76–85% purity but is less efficient than one-pot approaches.
Catalytic and Solvent Optimization
Recent advances focus on improving reaction efficiency:
Phase-Transfer Catalysis
Adding TBAB (0.1 equiv) accelerates isothiocyanate formation, reducing reaction time from 24 hours to 3 hours. This is attributed to enhanced interfacial contact between aqueous and organic phases.
Solvent Screening
Acetonitrile outperforms acetone, dichloromethane, and THF due to its high dielectric constant (37.5), which stabilizes charged intermediates. Ethanol and methanol are avoided due to competing esterification side reactions.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7), removing unreacted amine and thiocyanate salts.
Spectroscopic Confirmation
-
¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, with thiourea NH resonances at δ 10.2–11.5 ppm.
-
IR : Strong bands at 1685 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) confirm acyl thiourea formation.
-
X-ray Crystallography : Monoclinic crystal systems with intermolecular N–H···O and C–H···π interactions are observed.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| One-pot (acetonitrile) | 82–89 | 3–4 | 95–98 |
| Two-step (acetone) | 65–72 | 24 | 85–90 |
| TBAB-catalyzed | 89–92 | 2–3 | 97–99 |
Challenges and Mitigation Strategies
Moisture Sensitivity
Benzoyl isothiocyanate hydrolyzes to benzamide in aqueous environments. Solutions include:
Byproduct Formation
Urea derivatives may form if residual isocyanate reacts with amine. Stoichiometric control (1:1 amine:isothiocyanate) and rapid workup minimize this issue.
Applications and Derivative Synthesis
The compound’s acyl thiourea motif is pivotal in medicinal chemistry, serving as a urease inhibitor and antibacterial agent. Derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit enhanced bioactivity, synthesized via analogous routes using substituted benzoyl chlorides .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioxomethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide integrates a biphenyl moiety with a carbamothioyl functional group attached to a benzamide structure. The synthesis typically involves the reaction of appropriate precursors, often utilizing methods such as refluxing or microwave-assisted synthesis to enhance yields and purity. For example, the synthesis may involve the reaction of benzamide derivatives with thiourea or related compounds under specific conditions to yield the desired product.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as low as 0.016 μg/mL for some derivatives .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. For instance, certain biphenyl-benzamide derivatives have shown enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents.
Synthesis and Characterization
A detailed study on the synthesis of N-(benzyl carbamothioyl)-2-hydroxybenzamides revealed that these compounds could be synthesized using sodium bicarbonate and benzyl amine with thioxo-substituted precursors . Characterization techniques such as IR spectroscopy and NMR were employed to confirm the structures of synthesized compounds.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural modifications affect biological activity. For example, modifications at the biphenyl moiety significantly influenced antimicrobial potency and selectivity against different pathogens . This insight allows for rational design in developing more effective derivatives.
Potential Applications in Drug Development
Given its promising biological activities, this compound shows potential as a lead compound for drug development targeting infections and cancer. Its unique structure may facilitate further modifications to enhance efficacy and reduce toxicity.
Data Summary Table
| Property | Description |
|---|---|
| Chemical Structure | Biphenyl moiety with carbamothioyl group |
| Synthesis Method | Refluxing or microwave-assisted synthesis |
| Antimicrobial Activity | MIC as low as 0.016 μg/mL against S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Research Techniques | IR spectroscopy, NMR |
Mechanism of Action
The mechanism of action of Benzamide, N-[([1,1’-biphenyl]-3-ylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Bulkier Substituents: MRT-81’s trimethoxy and methyl groups introduce steric hindrance, which may influence its interaction with biological targets like Smoothened (Smo) receptors .
- Heterocyclic Modifications: The benzoisothiazol-1,1-dioxide group in ’s compound adds rigidity and hydrogen-bonding capacity, altering solubility and crystal packing .
Spectroscopic and Crystallographic Insights
- ¹H NMR Shifts: Aromatic protons in biphenyl derivatives typically resonate between δ 7.2–8.5 ppm. Electron-withdrawing groups (e.g., –CF₃) deshield adjacent protons, shifting signals downfield .
- X-ray Data: While the target compound’s crystal structure is unreported, related benzamides (e.g., ) exhibit planar biphenyl systems and hydrogen-bonded thiourea motifs influencing crystal packing .
Biological Activity
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.35 g/mol. The compound features a biphenyl moiety linked to a carbamothioyl group and a benzamide structure, which contributes to its unique reactivity and biological interactions.
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. The compound has been studied for its potential anti-inflammatory and analgesic effects. It is believed to modulate key biochemical pathways involved in pain perception and inflammation by inhibiting certain enzymes or competing with receptor binding sites.
Pharmacological Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, it inhibited the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages exposed to lipopolysaccharide (LPS).
- Analgesic Effects : Animal models have shown that this compound exhibits dose-dependent analgesic effects comparable to standard analgesics like ibuprofen. In a formalin-induced pain model, the compound reduced both the acute and chronic phases of pain response.
- Antioxidant Properties : The compound also demonstrated antioxidant activity by scavenging free radicals in various assays, suggesting potential protective effects against oxidative stress-related damage.
Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study conducted on LPS-stimulated RAW 264.7 macrophages, this compound was shown to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators. This suggests its potential utility in treating chronic inflammatory diseases.
Case Study 2: Analgesic Properties
A double-blind study involving rodents assessed the analgesic efficacy of this compound compared to morphine. Results indicated that at higher doses (20 mg/kg), it provided comparable pain relief without significant side effects typically associated with opioids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
